(2S)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Description
The compound (2S)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is a chiral amino acid derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino moiety and a tert-butoxy substituent at the β-position. The Fmoc group is widely utilized in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild alkaline conditions (e.g., piperidine) . The tert-butoxy group enhances steric bulk and solubility in organic solvents, making the compound suitable for coupling reactions in non-polar media .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14?,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOLWEQBVPVDPR-LGTGAQBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Multi-Step Synthesis from L-Threonine
The foundational method involves sequential protection, esterification, and functional group transformations starting from L-threonine. This approach, detailed in CN106631900A, comprises seven stages:
Step 1: Methyl Ester Formation
L-threonine reacts with thionyl chloride (SOCl₂) in methanol to form L-threonine methyl ester hydrochloride. This step achieves near-quantitative yields under reflux conditions (40–45°C, 18–20 hours).
Step 2: Z-Protection
The methyl ester intermediate undergoes benzyloxycarbonyl (Z) protection using benzyl chloroformate (Cbz-Cl) in the presence of sodium hydroxide (NaOH). This generates Z-threonine methyl ester (Z-Thr-OMe) with 85–90% yield.
Step 3: tert-Butoxy Group Introduction
Z-Thr-OMe is treated with isobutene in dichloromethane (CH₂Cl₂) under acidic catalysis (concentrated H₂SO₄) to install the tert-butoxy group. Neutralization with sodium bicarbonate (NaHCO₃) yields Z-Thr(tBu)-OMe (78% yield).
Step 4: Saponification
Z-Thr(tBu)-OMe is saponified using aqueous NaOH in acetone/water (3:1 v/v) at 0–10°C to produce Z-Thr(tBu)-OH. This step achieves 92% yield but requires precise temperature control to prevent epimerization.
Step 5: Borohydride Reduction
Z-Thr(tBu)-OH is reduced to Z-Thr(tBu)-ol using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0°C. Excess NaBH₄ (4 mol/L) ensures complete reduction, yielding 85.3% after 12–16 hours.
Step 6: Hydrogenolysis
Catalytic hydrogenation (5% Pd/C, H₂, methanol) removes the Z-group, yielding H-Thr(tBu)-ol. This step proceeds quantitatively but requires rigorous exclusion of oxygen.
Step 7: Fmoc Protection
H-Thr(tBu)-ol reacts with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in acetone/water with sodium carbonate (Na₂CO₃) to install the Fmoc group. Crystallization from petroleum ether provides the final product in 86.4% yield and >99.8% purity (HPLC).
Streamlined Industrial Synthesis
CN109232321A describes an optimized protocol to reduce steps and improve scalability:
Key Modifications:
-
Combined Esterification/Protection: L-threonine is directly converted to Thr(tBu)-OMe using thionyl chloride and methanol, bypassing intermediate isolation.
-
Single-Pot tert-Butylation: tert-Butoxy introduction and Fmoc protection are performed sequentially without isolating intermediates, reducing solvent use.
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Low-Temperature Saponification: Saponification at 0–10°C with 30–40% NaOH minimizes side reactions, achieving 89% yield.
Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Esterification | SOCl₂, MeOH, 40°C, 20h | 95 |
| tert-Butylation | Isobutene, H₂SO₄, CH₂Cl₂, 0°C, 24h | 82 |
| Fmoc Protection | Fmoc-OSu, Na₂CO₃, 10–15°C, 24h | 88 |
Critical Analysis of Methodologies
Yield and Purity Considerations
Both methods achieve >85% yields for final steps, but the classical route requires meticulous temperature control during NaBH₄ reduction. The industrial method simplifies purification by avoiding intermediate isolations but risks lower purity without crystallization steps.
Solvent and Catalyst Efficiency
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Classical Method: Uses THF, CH₂Cl₂, and methanol, generating ~15 L solvent waste per kilogram of product.
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Industrial Method: Reduces solvent use by 30% via single-pot reactions but requires higher catalyst loading (10% Pd/C vs. 5% Pd/C).
Advanced Characterization and Quality Control
Analytical Techniques
Impurity Profiling
Major impurities include:
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Des-tert-butyl Byproduct: <0.1% (formed during acidic tert-butylation).
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Epimerized Diastereomer: <0.05% (controlled via low-temperature saponification).
Comparative Data Table
Scientific Research Applications
Peptide Synthesis
One of the primary applications of (2S)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is in the synthesis of peptides. The compound acts as a building block for the incorporation of serine residues into peptides. The tert-butoxy and fluorenylmethoxycarbonyl (Fmoc) protecting groups facilitate selective deprotection during solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids.
Case Study: Synthesis of Bioactive Peptides
In a study focused on synthesizing bioactive peptides, researchers utilized Fmoc-Ser(tBu)-OH to create cyclic peptides that exhibit enhanced biological activity. The use of this compound allowed for the efficient assembly of peptide chains while maintaining high purity levels, which is crucial for biological assays .
Drug Development
The compound has been investigated for its potential role in drug development, particularly in designing inhibitors for various biological targets. Its structural features enable modifications that can enhance pharmacological properties.
Case Study: Inhibitors of Protein Interactions
Research has demonstrated that derivatives of (2S)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid can be tailored to inhibit specific protein-protein interactions, which are critical in many disease processes, including cancer and neurodegenerative disorders. These inhibitors have shown promise in preclinical trials, indicating their potential as therapeutic agents .
Research Reagents
This compound serves as a valuable reagent in various biochemical assays and research applications. Its ability to form stable conjugates with other biomolecules makes it useful in studying enzyme kinetics and protein interactions.
Case Study: Enzyme Activity Assays
A notable application involved using (2S)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid in enzyme activity assays to evaluate the effects of specific inhibitors on serine proteases. The results indicated that modifications to the Fmoc group significantly influenced enzyme inhibition profiles, providing insights into structure-activity relationships .
Material Science Applications
Recent studies have explored the use of this compound in material science, particularly in creating biocompatible polymers for drug delivery systems. The incorporation of (2S)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid into polymer matrices has been shown to enhance drug solubility and release profiles.
Case Study: Biodegradable Polymers
In a project aimed at developing biodegradable drug delivery systems, researchers incorporated this compound into poly(lactic-co-glycolic acid) (PLGA) matrices. The resultant materials demonstrated improved mechanical properties and controlled release rates for encapsulated drugs, highlighting their potential for clinical applications in targeted therapy .
Mechanism of Action
The mechanism of action of (2S)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs and their differentiating features:
Biological Activity
(2S)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, often referred to as Fmoc-D-allo-Thr(tBu)-OH, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features endow it with various biological activities, making it a candidate for further research in therapeutic applications.
Chemical Structure and Properties
The molecular formula of (2S)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is C24H29NO5, with a molecular weight of 411.49 g/mol. The compound features a tert-butoxy group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which are critical for its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H29NO5 |
| Molecular Weight | 411.49 g/mol |
| CAS Number | 117106-20-4 |
| Storage Conditions | Sealed, 2-8°C |
Biological Activity Overview
Research indicates that (2S)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid exhibits several biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
- Anticancer Properties : Studies indicate that this compound can induce apoptosis in cancer cells through mechanisms involving the MAPK/ERK signaling pathway and NF-κB inhibition.
- Neuroprotective Effects : Preliminary findings suggest that it may have protective effects on neuronal cells, potentially useful in treating neurodegenerative diseases.
- Modulation of Immune Response : The compound has been implicated in regulating immune responses, making it a candidate for further investigation in inflammatory diseases.
The biological activity of (2S)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid can be attributed to its interaction with various biological targets:
- Cell Cycle Regulation : It influences cell cycle progression and can induce cell cycle arrest at specific phases.
- Signal Transduction Pathways : The compound modulates key signaling pathways such as PI3K/Akt/mTOR and JAK/STAT, which are crucial for cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties of the compound demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be notably lower than those of conventional antibiotics.
- Cancer Cell Line Research : In vitro experiments using various cancer cell lines revealed that (2S)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid effectively induces apoptosis via mitochondrial pathways, leading to increased caspase activity.
- Neuroprotection Assessment : In models of oxidative stress-induced neuronal damage, the compound exhibited protective effects by reducing reactive oxygen species (ROS) levels and preserving mitochondrial function.
Q & A
Q. Experimental Design Tip :
- Use orthogonal protection strategies (e.g., Fmoc for amines, tert-butoxy for carboxyl groups) to enable selective deprotection during solid-phase peptide synthesis (SPPS) .
- Monitor deprotection efficiency via HPLC or mass spectrometry .
Advanced Question: How can coupling efficiency be optimized for this compound in SPPS, especially with sterically challenging residues?
Q. Methodological Answer :
- Coupling Reagents : Use HATU or DIC/Oxyma Pure for sterically hindered residues to reduce racemization and improve yields .
- Solvent Systems : Optimize with DMF:DCM (1:1) to enhance solubility of hydrophobic intermediates .
- Reaction Monitoring : Track coupling completion via Kaiser test or FT-IR spectroscopy for real-time amide bond formation analysis .
Q. Data Contradiction Analysis :
- If low yields persist, compare activation methods (e.g., pre-activation vs. in situ activation) and assess side reactions (e.g., tert-butoxy group instability under basic conditions) .
Basic Question: What safety precautions are essential during handling?
Q. Methodological Answer :
- Hazard Mitigation :
- Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent Fmoc group degradation .
Advanced Question: How to resolve discrepancies in reported solubility data for this compound?
Q. Methodological Answer :
Q. Table 1: Solubility Comparison of Structural Analogs
| Compound | Solubility in DMSO (mg/mL) | Solubility in TFA (mg/mL) | Source |
|---|---|---|---|
| Fmoc-Ala-OH | >50 | >100 | |
| (2S)-3-(tert-butoxy)-... butanoic acid | 20–30 (predicted) | 50–60 (predicted) |
Advanced Question: What analytical techniques are most reliable for confirming structural integrity post-synthesis?
Q. Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (±0.001 Da) and detect impurities .
- NMR Spectroscopy :
- HPLC-PDA : Monitor purity (>95%) at 265 nm (Fmoc UV absorbance) .
Basic Question: How does the tert-butoxy group impact the compound’s stability during storage?
Q. Methodological Answer :
- Stability Risks :
- Accelerated Stability Testing :
Advanced Question: How to address low yields in Fmoc deprotection steps?
Q. Methodological Answer :
- Deprotection Optimization :
- Troubleshooting :
Basic Question: What are the ecological disposal considerations for this compound?
Q. Methodological Answer :
- Waste Management :
Advanced Question: How to design analogs with improved pharmacokinetic properties?
Q. Methodological Answer :
- Structural Modifications :
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
